Ethyl 7-nitrobenzofuran-3-carboxylate
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Overview
Description
Ethyl 7-nitrobenzofuran-3-carboxylate is a chemical compound belonging to the benzofuran family. Benzofuran derivatives are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 7-nitrobenzofuran-3-carboxylate typically involves the nitration of benzofuran derivatives followed by esterification. One common method includes the reaction of 2-hydroxy-5-nitrobenzaldehyde with ethyl bromoacetate in the presence of sodium carbonate in N-methyl pyrrolidine, yielding ethyl 5-nitrobenzofuran-2-carboxylate .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields.
Chemical Reactions Analysis
Types of Reactions: Ethyl 7-nitrobenzofuran-3-carboxylate undergoes various chemical reactions, including:
Substitution: The nitro group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: SnCl2 and NaOAc in THF.
Substitution: Various nucleophiles can be used depending on the desired substitution.
Major Products:
Reduction: Conversion to amino derivatives.
Substitution: Formation of various substituted benzofuran derivatives.
Scientific Research Applications
Ethyl 7-nitrobenzofuran-3-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex benzofuran derivatives.
Biology: Investigated for its potential antibacterial and anti-tumor activities.
Medicine: Potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ethyl 7-nitrobenzofuran-3-carboxylate involves its interaction with biological targets, leading to various biological effects. The nitro group is crucial for its activity, as it can undergo reduction to form reactive intermediates that interact with cellular components . These interactions can disrupt cellular processes, leading to antibacterial or anti-tumor effects.
Comparison with Similar Compounds
Ethyl 7-nitrobenzofuran-3-carboxylate can be compared with other benzofuran derivatives:
Ethyl 5-nitrobenzofuran-2-carboxylate: Similar structure but different position of the nitro group, leading to different biological activities.
Benzothiophene derivatives: Similar heterocyclic structure but with sulfur instead of oxygen, exhibiting different pharmacological properties.
Properties
Molecular Formula |
C11H9NO5 |
---|---|
Molecular Weight |
235.19 g/mol |
IUPAC Name |
ethyl 7-nitro-1-benzofuran-3-carboxylate |
InChI |
InChI=1S/C11H9NO5/c1-2-16-11(13)8-6-17-10-7(8)4-3-5-9(10)12(14)15/h3-6H,2H2,1H3 |
InChI Key |
MJCKTBZGEMRJQL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=COC2=C1C=CC=C2[N+](=O)[O-] |
Origin of Product |
United States |
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